molecular formula C5H7Cl2NS B1406728 (4-Chlorothiophen-2-yl)methanamine hydrochloride CAS No. 1890186-49-8

(4-Chlorothiophen-2-yl)methanamine hydrochloride

Cat. No. B1406728
CAS RN: 1890186-49-8
M. Wt: 184.09 g/mol
InChI Key: XOJKHYRCAHXIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of (4-Chlorothiophen-2-yl)methanamine hydrochloride is C5H7Cl2NS . The InChI code is 1S/C5H6ClNS/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2 .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : A similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a high-yielding polyphosphoric acid condensation route, which could be relevant for the synthesis of (4-Chlorothiophen-2-yl)methanamine hydrochloride. This process was characterized using spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

  • Synthesis of Quinazoline-Based Ruthenium Complexes : (4-Phenylquinazolin-2-yl)methanamine, a compound structurally related to (4-Chlorothiophen-2-yl)methanamine hydrochloride, was synthesized and used to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated significant transfer hydrogenation reactions, indicating potential applications in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Chemical Characterization and Applications

  • Iron(III) Complexes for Cellular Imaging and Photocytotoxicity : Iron(III) complexes involving a compound similar to (4-Chlorothiophen-2-yl)methanamine hydrochloride showed remarkable photocytotoxicity in red light and potential for cellular imaging. These complexes were ingested in the nucleus of HeLa and HaCaT cells, indicating applications in medical imaging and cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

  • Apoptosis Induction and Anticancer Activity : A derivative of (4-Chlorothiophen-2-yl)methanamine hydrochloride demonstrated apoptosis induction and potential as an anticancer agent. This compound was identified through a high-throughput screening assay and showed significant activity against breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

properties

IUPAC Name

(4-chlorothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJKHYRCAHXIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorothiophen-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chlorothiophen-2-yl)methanamine hydrochloride
Reactant of Route 2
(4-Chlorothiophen-2-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Chlorothiophen-2-yl)methanamine hydrochloride
Reactant of Route 4
(4-Chlorothiophen-2-yl)methanamine hydrochloride
Reactant of Route 5
(4-Chlorothiophen-2-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Chlorothiophen-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.